molecular formula C32H28ClN3O3 B1241523 N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide

N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide

Cat. No.: B1241523
M. Wt: 538.0 g/mol
InChI Key: TYWBAYRNYLDJBB-VWLOTQADSA-N
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Description

RWJ-351647 is a selective non-peptide antagonist of the vasopressin V2 receptor. It is primarily known for its ability to inhibit vasopressin-induced water reabsorption in the kidneys, making it an effective aquaretic agent. This compound has been studied for its potential therapeutic applications in conditions characterized by water retention, such as cirrhosis and ascites .

Preparation Methods

The synthesis of RWJ-351647 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including amide bond formation and selective functional group transformations .

Chemical Reactions Analysis

RWJ-351647 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

RWJ-351647 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

RWJ-351647 exerts its effects by selectively binding to the vasopressin V2 receptor, which is primarily located in the kidneys. By antagonizing this receptor, the compound inhibits the action of vasopressin, a hormone responsible for promoting water reabsorption in the renal collecting ducts. This inhibition leads to increased urine output and decreased urine osmolality, effectively promoting the excretion of free water. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway, which is modulated by the V2 receptor .

Comparison with Similar Compounds

RWJ-351647 is unique among vasopressin receptor antagonists due to its high selectivity and potency for the V2 receptor. Similar compounds include:

Properties

Molecular Formula

C32H28ClN3O3

Molecular Weight

538.0 g/mol

IUPAC Name

N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide

InChI

InChI=1S/C32H28ClN3O3/c33-29-18-24(34-31(37)27-12-6-5-11-26(27)22-8-2-1-3-9-22)14-15-28(29)32(38)36-20-25-21-39-17-16-35(25)19-23-10-4-7-13-30(23)36/h1-15,18,25H,16-17,19-21H2,(H,34,37)/t25-/m0/s1

InChI Key

TYWBAYRNYLDJBB-VWLOTQADSA-N

Isomeric SMILES

C1COC[C@H]2N1CC3=CC=CC=C3N(C2)C(=O)C4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6)Cl

Canonical SMILES

C1COCC2N1CC3=CC=CC=C3N(C2)C(=O)C4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6)Cl

Synonyms

RWJ-351647

Origin of Product

United States

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